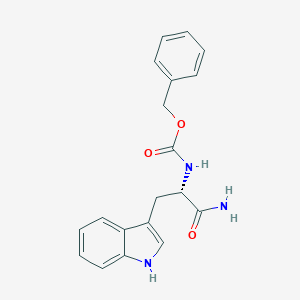

Z-TRP-NH2

Vue d'ensemble

Description

Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals

Applications De Recherche Scientifique

Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-TRP-NH2 typically involves the use of indole derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mécanisme D'action

The mechanism of action of Z-TRP-NH2 involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with various biological activities.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid with a similar indole structure.

Uniqueness

What sets Z-TRP-NH2 apart is its specific substitution pattern and the presence of the carbamate group, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .

Activité Biologique

Z-TRP-NH2, a modified form of tryptophan, has gained attention in pharmacological research due to its various biological activities. This article delves into the compound's biological effects, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a peptide derivative that has been studied primarily for its interactions with melanocortin receptors (MC1R to MC5R). The modifications in its structure enhance its binding affinity and specificity towards these receptors, which are involved in numerous physiological processes, including pigmentation, energy homeostasis, and appetite regulation.

The biological activity of this compound is largely attributed to its ability to modulate melanocortin receptors. These receptors are G protein-coupled receptors (GPCRs) that respond to melanocyte-stimulating hormones. Research indicates that this compound can act as an agonist or antagonist depending on the receptor subtype it interacts with.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of specific amino acid residues and modifications can significantly influence receptor binding and activation:

| Modification | Effect on Activity | Receptor Affinity |

|---|---|---|

| Acetylation at N-terminus | Increases potency at MC3R and MC4R | High (nanomolar range) |

| p-Iodophenyl substitution | Alters pharmacological profile | Mixed agonist/antagonist |

| Trp to Tic substitution | Maintains agonist efficacy at MC1R | Moderate potency |

Case Studies

- Energy Homeostasis Regulation : A study explored the effects of this compound on energy balance in vivo. Mice treated with this compound showed significant alterations in food intake and body weight regulation, indicating its potential role in obesity management through central melanocortin pathways .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of ischemic stroke. The compound demonstrated a reduction in neuronal damage when administered post-injury, suggesting a therapeutic avenue for stroke intervention .

- Melanocyte Proliferation : Research has also indicated that this compound can stimulate melanocyte proliferation and melanin synthesis, which may have implications for skin pigmentation disorders .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Agonistic Activity : Exhibits strong agonistic behavior at MC3R and MC4R, influencing appetite and energy expenditure.

- Antagonistic Activity : Acts as an antagonist at MC1R under certain conditions, which may be beneficial in managing hyperpigmentation.

Binding Affinity Data

Binding affinity studies have shown that this compound possesses varying affinities across different melanocortin receptors:

| Receptor | Binding Affinity (EC50) |

|---|---|

| MC1R | 6 nM |

| MC3R | 30 nM |

| MC4R | 150 nM |

| MC5R | 5 nM |

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357506 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-64-4 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.